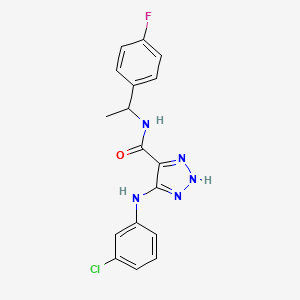
5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the chlorophenyl and fluorophenyl groups, and the final coupling to form the carboxamide. Common reagents used in these reactions include azides, alkynes, and amines, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent method for triazole formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of 5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and aromatic groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt key biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-((3-bromophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- 5-((3-chlorophenyl)amino)-N-(1-(4-methylphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- 5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)propyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-((3-chlorophenyl)amino)-N-(1-(4-fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H15ClFN5O |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
5-(3-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClFN5O/c1-10(11-5-7-13(19)8-6-11)20-17(25)15-16(23-24-22-15)21-14-4-2-3-12(18)9-14/h2-10H,1H3,(H,20,25)(H2,21,22,23,24) |
InChI Key |
LMPSLXDYHKDRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















